Thieno[3,2-b]pyridin-5-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-b]pyridin-5-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-5-6-1-2-8-7(9-6)3-4-11-8/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMGNRVWJFZPKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)N=C1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Thieno 3,2 B Pyridin 5 Ylmethanol
Retrosynthetic Analysis and Strategic Disconnections for the Thieno[3,2-b]pyridine (B153574) Core
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. advancechemjournal.com For the thieno[3,2-b]pyridine core, a common strategy involves disconnecting the thiophene (B33073) ring from the pyridine (B92270) ring. This typically leads to two main approaches for constructing the fused heterocyclic system.
One major disconnection strategy involves the formation of the C-S and C-C bonds of the thiophene ring onto a pre-existing pyridine core. This can be conceptualized by breaking the bonds between the sulfur atom and the pyridine ring, and the adjacent carbon-carbon bond. This approach often starts with a substituted pyridine derivative, such as a 3-aminopyridine (B143674) or a pyridine-2-thione, which is then elaborated to form the fused thiophene ring. For instance, a key disconnection could be made at the C4-C5 and C3a-S bonds of the thieno[3,2-b]pyridine system.
Another strategic disconnection involves building the pyridine ring onto a pre-functionalized thiophene. This would involve breaking the C-N and C-C bonds of the pyridine ring. This approach might start with a 2-aminothiophene derivative that is then cyclized to form the fused pyridine ring. The choice of disconnection is often guided by the availability of starting materials and the desired substitution pattern on the final molecule.
A common retrosynthetic pathway for thieno[2,3-b]pyridines, a related isomer, involves the reaction of 3-cyanopyridine-2(1H)-thiones with α-halo ketones or other electrophiles. researchgate.net This approach, known as the Gewald reaction, is a powerful tool for the synthesis of polysubstituted thiophenes and can be adapted for the synthesis of thieno[3,2-b]pyridines.
Development of Novel Synthetic Routes to Thieno[3,2-b]pyridin-5-ylmethanol
The demand for efficient and versatile methods to access thieno[3,2-b]pyridine derivatives has driven the development of various synthetic strategies, ranging from traditional multi-step sequences to more modern one-pot and cascade reactions.
Multi-Step Synthesis Pathways
Traditional syntheses of thieno[3,2-b]pyridines often involve linear sequences of reactions. A representative multi-step synthesis might begin with the construction of a substituted thiophene ring, followed by the annulation of the pyridine ring. For example, a common approach starts with a substituted thiophene that undergoes formylation, followed by condensation with an active methylene (B1212753) compound and subsequent cyclization to form the pyridine ring.
A study suitable for an undergraduate organic laboratory describes a multistep synthesis of thieno[2,3-b]pyridine (B153569) derivatives that involves nucleophilic substitution, tautomerization, base-promoted alkylation, and cyclization. walisongo.ac.id
One-Pot and Cascade Reaction Sequences
To improve efficiency and reduce waste, one-pot and cascade reactions have emerged as powerful strategies for the synthesis of complex heterocyclic systems like thieno[3,2-b]pyridines. These methods combine multiple reaction steps into a single operation without the isolation of intermediates, leading to higher atom economy and reduced environmental impact.
A notable one-pot synthesis of 7-chloro-2-arylthieno[3,2-b]pyridin-3-ols has been reported, which utilizes a directed ortho-metalation strategy. thieme-connect.com This is followed by quenching with a benzyl (B1604629) disulfide electrophile and subsequent SNAr reactions with various nucleophiles to generate a library of derivatives. thieme-connect.com
Cascade reactions, where a single event triggers a sequence of intramolecular transformations, have also been successfully applied to the synthesis of related thienopyridine systems. For instance, the triple cyclocondensation of partially hydrogenated 3-cyano-2-pyridinethiolates with acetone (B3395972) and malononitrile (B47326) leads to the formation of pyrido[2',3':4,5]thieno[2,3-b]pyridine derivatives. researchgate.net The mechanism involves the oxidation of the starting thiolates, nucleophilic cleavage of the resulting disulfide bond, and a subsequent cascade of heterocyclization reactions. researchgate.net While this example pertains to a different isomer, the principles of cascade reactions are applicable to the synthesis of the thieno[3,2-b]pyridine core.
Green Chemistry Principles in Synthesis Optimization
The application of green chemistry principles is becoming increasingly important in the synthesis of pharmaceuticals and fine chemicals. For the synthesis of thieno[3,2-b]pyridine derivatives, this translates to the use of environmentally benign solvents, catalysts, and reaction conditions.
The use of heterogeneous catalysts, which can be easily recovered and reused, is a key aspect of green chemistry. For the synthesis of thieno[2,3-b]pyridines, a tungstovanadophosphoric heteropoly acid supported on acid-activated montmorillonite (B579905) (PVW/AAM) has been used as a green catalyst. researchgate.net This catalyst was effective under solvent-free conditions and could be reused multiple times without a significant loss of activity. researchgate.net
Another green approach involves the use of water as a solvent. An efficient, one-pot synthesis of 3-amino/hydroxy thieno[3,2-c]pyrans, which are structurally related to thieno[3,2-b]pyridines, has been developed in water. researchgate.net This method avoids the use of volatile organic solvents and simplifies product purification. researchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired product in the synthesis of this compound and its derivatives. This involves a careful selection of catalysts, solvents, temperature, and reaction time.
Catalyst Design and Screening
The choice of catalyst can significantly influence the outcome of a reaction. In the synthesis of thieno[3,2-b]pyridines, both acid and base catalysts are commonly employed. For instance, in the one-pot synthesis of 7-chloro-2-arylthieno[3,2-b]pyridin-3-ols, lithium diisopropylamide (LDA) is used as a strong base to facilitate the initial metalation step. thieme-connect.com
For related thieno[2,3-b]pyridine syntheses, a wide range of bases have been screened, including potassium carbonate, sodium acetate, triethylamine, and piperidine. researchgate.net The choice of base and solvent system is often critical to achieve high yields. In some cases, stronger bases like sodium ethoxide or potassium hydroxide (B78521) are required for the final cyclization step. researchgate.net
The development of novel catalysts is also an active area of research. A bismuth oxide loaded on fluorapatite (B74983) (Bi2O3/FAp) has been shown to be an excellent heterogeneous catalyst for the synthesis of dihydro- thieme-connect.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidine derivatives, demonstrating the potential for designing efficient and reusable catalysts for related heterocyclic syntheses. researchgate.net The catalyst's activity was attributed to the presence of strong Lewis acid sites on its surface. researchgate.net
The screening of various catalysts is a common practice to identify the most effective one for a particular transformation. This often involves testing a panel of catalysts under standardized conditions and evaluating the yield and purity of the product.
Chemical Reactivity and Transformations of Thieno 3,2 B Pyridin 5 Ylmethanol
Functional Group Interconversions at the Methanol (B129727) Moiety
The primary alcohol functional group in thieno[3,2-b]pyridin-5-ylmethanol is a versatile handle for a variety of chemical transformations. These reactions allow for the synthesis of a diverse range of derivatives with modified properties.
Controlled Oxidation and Reduction Reactions
The oxidation of the primary alcohol of this compound can be controlled to yield either the corresponding aldehyde or carboxylic acid. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically employed for the selective oxidation to the aldehyde. fiveable.me Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3/H2SO4), will further oxidize the alcohol to the carboxylic acid. imperial.ac.uk
Conversely, the reduction of derivatives of this compound can be achieved. For instance, if the methanol group is first oxidized to a carboxylic acid, it can then be reduced back to the primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). fiveable.me These reduction reactions are fundamental for synthetic strategies that require the temporary protection or modification of the alcohol functionality.
Table 1: Controlled Oxidation and Reduction Reactions
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | PCC or DMP | Thieno[3,2-b]pyridine-5-carbaldehyde | Oxidation |
| This compound | KMnO4 or Jones Reagent | Thieno[3,2-b]pyridine-5-carboxylic acid | Oxidation |
| Thieno[3,2-b]pyridine-5-carboxylic acid | LiAlH4 or BH3 | This compound | Reduction |
Derivatization via Esterification and Etherification
The hydroxyl group of this compound readily undergoes esterification and etherification reactions. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) in the presence of an acid catalyst or a coupling agent. This process has been utilized to synthesize prodrugs with improved solubility and bioavailability. mdpi.com
Etherification can be accomplished through various methods, such as the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. These derivatizations are crucial for modifying the lipophilicity and steric properties of the molecule, which can influence its biological activity and material properties. mit.edu
Electrophilic Aromatic Substitution Reactions on the Thieno[3,2-b]pyridine (B153574) Core
The thieno[3,2-b]pyridine ring system is susceptible to electrophilic aromatic substitution (SEAr) reactions. The regioselectivity of these reactions is governed by the electronic effects of the fused pyridine (B92270) and thiophene (B33073) rings. The pyridine ring is generally electron-deficient and deactivating towards electrophilic attack due to the electronegativity of the nitrogen atom. wikipedia.orgquimicaorganica.org Conversely, the thiophene ring is electron-rich and activating.
Theoretical studies and experimental evidence suggest that electrophilic attack preferentially occurs on the thiophene ring. researchgate.netrsc.org The presence of the nitrogen atom in the pyridine ring makes direct electrophilic substitution on that ring challenging, often requiring harsh reaction conditions. wikipedia.orgquimicaorganica.org Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while bromination can be carried out with bromine in a suitable solvent. rsc.org
Nucleophilic Substitution and Addition Reactions on the Fused Heterocycle
The electron-deficient nature of the pyridine ring in the thieno[3,2-b]pyridine system makes it susceptible to nucleophilic attack. youtube.com Nucleophilic aromatic substitution (SNAr) can occur, particularly at positions activated by the ring nitrogen, such as the C2 and C4 positions relative to the nitrogen in a pyridine ring. youtube.comyoutube.com The presence of a good leaving group at these positions facilitates the reaction.
Furthermore, highly reactive nucleophiles can directly add to the pyridine ring in reactions like the Chichibabin reaction, which involves the amination of the ring. youtube.com The thieno[3,2-b]pyridine system can also undergo nucleophilic substitution on a halogenated precursor. For example, a chloro derivative can be substituted with a nucleophile like morpholine (B109124) in the presence of a base. nih.gov
Metal-Catalyzed Coupling Reactions Involving this compound as a Substrate or Ligand
Metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and thieno[3,2-b]pyridine derivatives are excellent substrates for these transformations. These reactions often involve the use of a palladium catalyst.
Suzuki, Stille, and Heck Coupling Strategies
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Halogenated derivatives of thieno[3,2-b]pyridine can be coupled with various aryl or heteroaryl boronic acids to synthesize a wide range of biaryl compounds. researchgate.netnih.govresearchgate.net This strategy has been extensively used to create libraries of thieno[3,2-b]pyridine derivatives for biological screening. researchgate.netnih.gov
The Stille coupling reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups. wikipedia.orglibretexts.org Halogenated thieno[3,2-b]pyridines can be effectively coupled with organostannanes to introduce new substituents onto the heterocyclic core. researchgate.net
The Heck reaction is a palladium-catalyzed reaction between an unsaturated halide (or triflate) and an alkene to form a substituted alkene. mdpi.comwikipedia.orgorganic-chemistry.org This reaction provides a means to introduce vinyl groups onto the thieno[3,2-b]pyridine scaffold. rsc.org The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. rsc.org
Table 2: Metal-Catalyzed Coupling Reactions
| Coupling Reaction | Substrates | Catalyst System | Product Type |
| Suzuki-Miyaura | Halogenated thieno[3,2-b]pyridine + Organoboronic acid | Pd catalyst (e.g., Pd(PPh3)4) + Base | Biaryl thieno[3,2-b]pyridines |
| Stille | Halogenated thieno[3,2-b]pyridine + Organostannane | Pd catalyst | Substituted thieno[3,2-b]pyridines |
| Heck | Halogenated thieno[3,2-b]pyridine + Alkene | Pd catalyst + Base | Alkenyl-substituted thieno[3,2-b]pyridines |
C-H Activation and Functionalization Studies
Direct C-H activation is a powerful tool in modern organic synthesis for creating molecular diversity. Current time information in Bangalore, IN. In the context of thieno[3,2-b]pyridines, the presence of multiple, distinct C-H bonds presents a challenge in achieving regioselectivity. Current time information in Bangalore, IN. The thiophene ring, being more electron-rich than the pyridine ring, is generally more susceptible to electrophilic attack and certain C-H activation pathways.
Research into the direct C-H arylation of the thiophene ring in thienopyridines has shown that functionalization can be directed to the C2 and C3 positions. Current time information in Bangalore, IN. For the thieno[3,2-b]pyridine system, palladium-catalyzed C-H activation has been explored. The control of regioselectivity in these reactions is a significant challenge due to the presence of multiple reactive C-H bonds. Current time information in Bangalore, IN.
While no studies have been reported specifically for the C-H activation of this compound, the electronic properties of the parent thieno[3,2-b]pyridine scaffold suggest that the thiophene ring would be the more reactive partner in such transformations. The hydroxymethyl group at the 5-position of the pyridine ring is not expected to electronically influence the thiophene ring significantly enough to alter this preference. However, it could potentially act as a directing group in certain catalytic systems, although such reactivity has not been documented for this specific molecule.
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Bromobenzene | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | Moderate | Current time information in Bangalore, IN. |
| 2 | 4-Bromotoluene | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | Good | Current time information in Bangalore, IN. |
| 3 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | Excellent | Current time information in Bangalore, IN. |
The reactivity of the hydroxymethyl group itself must also be considered. This functional group can undergo a variety of transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to an ester or ether. In the context of the thieno[3,2-b]pyridine scaffold, these transformations would provide a route to a range of other functionalized derivatives.
Rearrangement Reactions and Tautomerism Investigations of Related Systems
Investigations into rearrangement reactions and tautomerism of this compound are not specifically reported. However, the potential for tautomerism exists in related thienopyridine structures, particularly those with hydroxyl or amino substituents.
For instance, the tautomerism of substituted 2-hydroxypyridines has been studied, revealing an equilibrium between the hydroxy-pyridine and pyridone forms. rsc.org While this compound does not possess a hydroxyl group directly on the pyridine ring, its structural isomers with a hydroxyl group at other positions could exhibit such tautomerism.
The hydroxymethyl group itself is not prone to tautomerism. However, its oxidation product, the corresponding aldehyde, could potentially exist in equilibrium with a hydrated gem-diol form, although this is generally not significant for simple aldehydes.
Rearrangement reactions involving the thieno[3,2-b]pyridine core are not commonly reported. The stability of the fused aromatic system makes skeletal rearrangements energetically unfavorable under normal conditions. Any observed rearrangements would likely be associated with specific reaction conditions or the presence of highly reactive intermediates.
| Tautomeric Form | Structure | Nomenclature |
|---|---|---|
| A | 2-Hydroxypyridine | |
| B | 2-Pyridone |
Derivatization Strategies and Analog Synthesis Based on Thieno 3,2 B Pyridin 5 Ylmethanol
Design Principles for Structural Analogues and Library Generation
The development of analogues based on the thieno[3,2-b]pyridine (B153574) scaffold is primarily driven by its application in drug discovery, particularly for targeting protein kinases. nih.govbohrium.com These enzymes are crucial regulators of cellular processes, and their abnormal activity is linked to diseases like cancer. nih.govbohrium.com
A core design principle revolves around using the rigid thieno[3,2-b]pyridine structure as a scaffold to orient various substituents into specific regions of a kinase's ATP-binding pocket. bohrium.comnih.gov A notable feature of this scaffold is its weak interaction with the "hinge region" of the kinase, which is a critical anchoring point for many inhibitors. nih.govbohrium.com This weak binding allows for the development of ATP-competitive, but not strictly ATP-mimetic, inhibitors that gain their potency and selectivity from interactions in the back pocket, leading to highly selective compounds. nih.govbohrium.com
Mapping the chemical space around this central pharmacophore is a common strategy, affording large libraries of analogues for screening. nih.gov This approach led to the identification of selective inhibitors for underexplored kinases like Haspin and Cyclin-dependent kinase-like proteins (CDKLs). nih.govbohrium.com Another successful design strategy has been "scaffold hopping," where the thieno[3,2-b]pyridine core was identified as a superior replacement for other heterocyclic systems, such as in the development of metabotropic glutamate (B1630785) receptor 5 (mGlu₅) negative allosteric modulators. acs.orgnih.gov The structure-activity relationship (SAR) studies guide this process, shedding light on how different substituents on the thienopyridine ring influence interactions with the target enzyme. nih.gov
Synthesis of Substituted Thieno[3,2-b]pyridine Derivatives at Various Positions
The synthesis of substituted thieno[3,2-b]pyridine derivatives is a well-established field, utilizing a range of modern synthetic methodologies. The hydroxyl group of thieno[3,2-b]pyridin-5-ylmethanol itself provides a direct point for derivatization, such as through oxidation to the corresponding aldehyde or carboxylic acid, or etherification to introduce diverse side chains.
Functionalization of the heterocyclic core typically relies on halogenated precursors, which are then subjected to cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent. The Suzuki-Miyaura cross-coupling is frequently employed to introduce (hetero)aryl groups at various positions of the scaffold, starting from the corresponding bromo-thienopyridines. nih.govresearchgate.net Similarly, the Sonogashira coupling allows for the introduction of alkynyl substituents, which can serve as handles for further transformations. nih.govacs.org
These methods enable the systematic modification of the scaffold at key positions to build structure-activity relationships. For instance, research groups have extensively functionalized the thiophene (B33073) ring at the C3-position and the pyridine (B92270) ring at the C7-position to probe interactions with biological targets like VEGFR-2 and c-Met. nih.gov
| Starting Material | Reagents/Conditions | Position of Substitution | Product Type | Reference |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | (Hetero)aryl boronic acids, Pd catalyst (Suzuki-Miyaura coupling) | C3 | Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates | nih.gov |
| 3-Bromo-2-phenylthieno[3,2-b]pyridine | (Hetero)arylboronic acids, Pd catalyst (Suzuki-Miyaura coupling) | C3 | 3-(Hetero)aryl-2-phenylthieno[3,2-b]pyridines | researchgate.net |
| Bromothiophenes | Terminal alkynes, Pd/Cu catalyst (Sonogashira coupling) | Thiophene Ring | Alkynyl-thiophenes (precursors to thienopyridones) | acs.org |
| 3-Bromo-5-chlorothieno[3,2-b]pyridine (B1376020) | Arylboronic acids, Pd catalyst (Selective Suzuki coupling) | C5 | 5-Aryl-3-bromothieno[3,2-b]pyridines | researchgate.net |
| 7-Halogenated thieno[3,2-b]pyridines | Amines (Buchwald-Hartwig coupling) or Alcohols (Ullmann coupling) | C7 | 7-Amino or 7-Alkoxy thieno[3,2-b]pyridines | nih.gov |
Incorporation into Novel Fused Ring Systems
The thieno[3,2-b]pyridine scaffold serves as a versatile building block for the construction of more complex, polycyclic heterocyclic systems. These novel fused rings are often designed to explore new chemical space or to constrain the geometry of substituents to enhance binding affinity and selectivity for a biological target.
One common strategy involves the synthesis of a substituted thienopyridine followed by an intramolecular cyclization reaction. For example, a tandem one-pot reaction involving a Sonogashira coupling between a bromo-thienopyrazine carboxylate and a terminal alkyne, followed by an intramolecular 6-endo-dig cyclization, has been used to generate tricyclic pyrano-fused systems like 8-Aryl-6H-pyrano[4′,3′:4,5]thieno[2,3-b]pyrazin-6-ones. mdpi.com
Another approach involves building additional heterocyclic rings onto the existing thienopyridine framework. The Gewald reaction is a classical method for constructing the initial 2-aminothiophene ring, which can then be cyclized to form the thieno[2,3-b]pyridine (B153569) system. tandfonline.comnih.gov This core can then be further elaborated; for instance, reaction of 3-aminothieno[2,3-b]pyridine derivatives with reagents like triethyl orthoformate can lead to the formation of fused pyrimidine (B1678525) rings, yielding tetracyclic structures such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. mdpi.com Such ring systems have shown a wide range of biological activities, including kinase inhibition. nih.gov
Regioselective and Chemoselective Functionalization Approaches
Achieving regioselectivity (control over the position of reaction) and chemoselectivity (control over which functional group reacts) is critical when synthesizing complex derivatives of a multifunctional scaffold like this compound.
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. The use of organolithium bases can selectively deprotonate a specific position on the heterocyclic core, which then reacts with an electrophile to install a new substituent. For example, regioselective lithiation of 3-methylthiopyridine has been used as a key step in the construction of the thieno[3,2-b]pyridine ring system. researchgate.net
Chemoselectivity is often achieved by exploiting the differential reactivity of functional groups. In the case of this compound, the primary alcohol would likely need to be protected (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) before performing reactions on the aromatic rings, such as metalation or cross-coupling, to prevent unwanted side reactions. Another elegant approach to chemoselectivity involves using precursors with multiple, differentially reactive halogens. The use of 3-bromo-5-chlorothieno[3,2-b]pyridine allows for selective Suzuki coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent, different coupling reactions. researchgate.net This orthogonal reactivity enables the controlled, stepwise introduction of different substituents at specific positions, which is an invaluable tool for creating diverse and complex molecular libraries.
Mechanistic Investigations of Reactions Involving Thieno 3,2 B Pyridin 5 Ylmethanol
Reaction Pathway Elucidation and Identification of Intermediates
The elucidation of reaction pathways for thieno[3,2-b]pyridine (B153574) systems often involves a combination of experimental techniques and theoretical calculations. The synthesis of the thieno[3,2-b]pyridine core itself can proceed through various routes, each with its own set of intermediates.
One common strategy involves the construction of the thiophene (B33073) ring onto a pre-existing pyridine (B92270) core. For instance, the reaction of 2-bromo-3-chloropyridine (B1276723) with phenylacetylene, catalyzed by palladium and copper (Sonogashira coupling), followed by treatment with sodium sulfide (B99878) (Na2S), yields a 2-phenylthieno[3,2-b]pyridine. researchgate.net The proposed mechanism for the second step involves the addition of the sulfide nucleophile to the acetylene (B1199291) triple bond, followed by an intramolecular nucleophilic aromatic substitution (SNAr) or a related thiocyclization to form the fused thiophene ring. researchgate.net
Another approach is the regioselective lithiation of a substituted pyridine, such as 3-methylthiopyridine, which allows for the subsequent introduction of functionalities and cyclization to form the thieno[3,2-b]pyridine ring system. researchgate.net This multi-step process offers a controlled pathway for the construction of the heterocyclic core.
Functionalization of the thieno[3,2-b]pyridine ring system, for example through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig C-N coupling, allows for the introduction of various substituents. In the synthesis of novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines, methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate is coupled with aryl and heteroarylamines. The catalytic cycle of this reaction is well-established and proceeds through intermediates involving oxidative addition, ligand exchange, and reductive elimination.
Oxidative reactions of the isomeric thieno[2,3-b]pyridine (B153569) system have been studied, providing insights that may be applicable to the thieno[3,2-b]pyridine core. The oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (B82951) can lead to an unusual oxidative dimerization. acs.orgnih.gov The proposed mechanism suggests a cleavage of N-H and C(2)=C(3) bonds and the formation of new sigma bonds, with the reaction pathway being dependent on the solvent used. acs.orgnih.gov Two plausible mechanistic pathways have been suggested for this transformation, highlighting the complexity of reactions involving this heterocyclic system. nih.gov
The following table summarizes some key reactions and the identified or proposed intermediates in the synthesis and functionalization of thieno[3,2-b]pyridine derivatives.
| Reaction | Reactants | Reagents/Conditions | Key Intermediates/Proposed Mechanism |
| Thieno[3,2-b]pyridine synthesis | 2-bromo-3-chloropyridine, phenylacetylene | 1. Pd/Cu catalyst2. Na2S | Addition of sulfide to triple bond followed by SNAr/thiocyclization |
| Thieno[3,2-b]pyridine synthesis | 3-Methylthiopyridine | 1. Lithiation2. Further steps | Regioselective functionalization and cyclization |
| Buchwald-Hartwig Coupling | Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate, aryl/heteroarylamines | Palladium catalyst, ligand, base | Oxidative addition, ligand exchange, reductive elimination intermediates |
| Oxidative Dimerization (of thieno[2,3-b]pyridine isomer) | 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Sodium hypochlorite | Cleavage of N-H and C(2)=C(3) bonds, formation of new σ-bonds |
Kinetic Studies of Key Transformation Steps
Kinetic studies are essential for quantifying the rates of reaction steps and understanding the factors that influence them. While specific kinetic data for reactions of Thieno[3,2-b]pyridin-5-ylmethanol are scarce, studies on the reactivity of the related thieno[2,3-b]pyridine system towards electrophilic substitution provide valuable insights.
A kinetic study of hydrogen exchange and nitration of thieno[2,3-b]pyridine has allowed for the evaluation of standard rate constants for the reaction of the protonated species. rsc.org Such studies help in comparing the reactivity of different positions on the heterocyclic ring and understanding the electronic effects of the heteroatoms. The results from these studies can be extrapolated to predict the reactivity of the thieno[3,2-b]pyridine isomer, considering the different electronic distribution in this system.
The rates of palladium-catalyzed cross-coupling reactions, which are often used to functionalize the thieno[3,2-b]pyridine core, are known to be influenced by various factors including the nature of the catalyst, ligand, substrate, and reaction temperature. Optimization of these conditions is crucial for achieving high yields and selectivity. researchgate.net
Computational Modeling of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms, complementing experimental studies.
For the thieno[3,2-b]pyridine system, computational studies can be employed to model the transition states of various reactions and to calculate the corresponding energy profiles. This information is critical for understanding the feasibility of a proposed reaction pathway and for identifying the rate-determining step.
The synthesis of thieno[2,3-c]pyridine (B153571) derivatives through a denitrogenative transformation of a fused 1,2,3-triazole has been investigated, with reaction conditions optimized based on the proposed nucleophilic insertion mechanism. nih.gov Computational modeling of such a transformation would provide detailed insights into the transition state and the energetics of the nitrogen extrusion and subsequent rearrangement.
The table below illustrates the type of data that can be obtained from computational studies on reaction mechanisms, although specific values for this compound are not available.
| Reaction Step | Computational Method | Calculated Parameter | Significance |
| Conformational change | DFT/B3LYP/6-31+G(d,p) | Energy barrier between rotamers | Determines the accessibility of reactive conformations |
| Bond cleavage/formation | DFT | Activation energy (Ea) | Indicates the energy required to reach the transition state |
| Overall reaction | DFT | Reaction energy (ΔEr) | Determines if a reaction is exothermic or endothermic |
Computational methods are also instrumental in predicting the reactivity of molecules by calculating their electronic properties. The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps can all provide clues about where a molecule is likely to react.
For the thieno[3,2-b]pyridine scaffold, the nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring introduce significant electronic perturbations compared to a simple benzene (B151609) ring. The nitrogen atom is generally an electron-withdrawing group, which can affect the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack. The sulfur atom, with its lone pairs of electrons, can influence the aromaticity and nucleophilicity of the thiophene ring.
DFT calculations on pyridine derivatives have shown that the energy gap between the HOMO and LUMO can be correlated with reactivity. niscair.res.in A smaller HOMO-LUMO gap generally implies higher reactivity. In the context of thieno[3,2-b]pyridine, computational studies can pinpoint the most nucleophilic and electrophilic sites, guiding the design of selective chemical transformations. For example, in the isomeric thieno[3,4-b]pyrazine (B1257052) system, cyclic voltammetry and computational studies have been used to determine the LUMO energy, which is a key indicator of its acceptor ability in charge-transfer processes. rsc.org
Molecular modeling studies on thieno[2,3-b]pyridine analogues have been used to predict their binding modes with biological targets, which is intrinsically linked to their chemical reactivity and intermolecular interactions. rsc.org These studies often involve docking the small molecule into the active site of a protein and analyzing the interactions, which can guide the synthesis of more potent derivatives.
Advanced Spectroscopic and Crystallographic Studies for Fine Structural and Conformational Elucidation
High-Resolution NMR Techniques for Complex Structural and Stereochemical Assignments
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fused ring system and the aliphatic protons of the methanol (B129727) group. The protons on the thiophene (B33073) ring (H-2 and H-3) and the pyridine (B92270) ring (H-6 and H-7) would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the fused rings and the substituents. The methylene (B1212753) protons (-CH₂-) of the methanol group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the upfield region, around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information on the carbon skeleton. A comprehensive study on various thieno[3,2-b]pyridine (B153574) derivatives established the characteristic chemical shifts for the carbon atoms in this fused system. researchgate.net The carbon atoms of the heterocyclic rings are expected to resonate in the range of δ 115-160 ppm. researchgate.net The carbon of the methylene group (-CH₂OH) would be found significantly upfield, typically around δ 60-65 ppm. The precise assignment of each carbon signal can be achieved through advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), which correlates proton and carbon signals, and Heteronuclear Multiple Bond Correlation (HMBC), which shows long-range proton-carbon couplings, confirming the connectivity of the entire molecule.
Predicted NMR Data for Thieno[3,2-b]pyridin-5-ylmethanol
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 7.5 - 7.8 | 120 - 125 |
| H-3 | 7.2 - 7.5 | 125 - 130 |
| H-6 | 7.0 - 7.3 | 115 - 120 |
| H-7 | 8.2 - 8.5 | 145 - 150 |
| -CH₂- | 4.7 - 4.9 | 60 - 65 |
| -OH | Variable (broad singlet) | - |
| C-3a | - | 150 - 155 |
| C-4a | - | 155 - 160 |
| C-5 | - | 140 - 145 |
| C-7a | - | 130 - 135 |
Note: The predicted values are based on data from analogous thienopyridine structures. researchgate.netillinois.edusigmaaldrich.compitt.edu Actual experimental values may vary.
Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound has not been reported in the searched literature, studies on related thienopyridine derivatives provide significant insight into its expected solid-state characteristics. mdpi.com
Thienopyridine systems are known to be largely planar molecules. mdpi.com This planarity facilitates strong intermolecular interactions, which dictate the crystal packing. For this compound, two primary types of non-covalent interactions are anticipated to be crucial in its crystal lattice:
Hydrogen Bonding: The presence of the hydroxyl group (-OH) in the methanol substituent makes it a prime candidate for acting as a hydrogen bond donor. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Therefore, strong intermolecular O-H···N hydrogen bonds are expected to be a dominant feature, linking molecules into chains or more complex networks.
The interplay of these forces would likely result in a densely packed, stable crystalline solid. The introduction of the hydroxymethyl group, compared to the unsubstituted parent thienopyridine, adds a key functional group for hydrogen bonding and may slightly disrupt the planarity to accommodate these interactions.
Vibrational Spectroscopy (FT-IR, Raman) for Specific Bond Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule by probing its vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. A prominent, broad absorption band is expected in the region of 3400-3200 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group, with the broadening indicative of hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹. The C-H stretching of the methylene (-CH₂) group would be observed just below 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1400 cm⁻¹ would contain a series of sharp bands due to the C=C and C=N stretching vibrations of the fused aromatic rings. A strong band corresponding to the C-O stretching of the primary alcohol would be expected in the 1050-1150 cm⁻¹ range. Vibrations involving the C-S bond of the thiophene ring typically appear at lower frequencies.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data. The aromatic ring stretching vibrations would give rise to strong signals in the Raman spectrum. The C-S stretching modes of the thiophene ring are also often more prominent in Raman than in IR spectra. The O-H stretch is typically weak in Raman spectra.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H stretch (H-bonded) | 3400 - 3200 | Strong, Broad | Weak |
| Aromatic C-H stretch | 3100 - 3000 | Medium | Medium |
| Aliphatic C-H stretch | 2950 - 2850 | Medium | Medium |
| C=C / C=N ring stretch | 1600 - 1400 | Medium-Strong | Strong |
| -CH₂- bend | ~1450 | Medium | Medium |
| C-O stretch | 1150 - 1050 | Strong | Weak |
| C-S stretch | 800 - 600 | Medium-Weak | Medium-Strong |
Note: These are generalized predictions based on typical functional group frequencies. scifiniti.comresearchgate.net
Advanced Mass Spectrometry for Fragmentation Pathway Elucidation
Advanced mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is crucial for confirming the molecular formula and elucidating the fragmentation pathways of this compound.
With a molecular formula of C₈H₇NOS, the exact mass of this compound is 165.0248. bldpharm.com HRMS can verify this mass with high accuracy, confirming the elemental composition.
The fragmentation pattern upon ionization (e.g., electron ionization or electrospray ionization) reveals the structural stability and preferred cleavage points. While direct MS data for the 5-ylmethanol isomer is limited, detailed fragmentation data for the closely related isomer, Thieno[3,2-b]pyridin-7-ol (precursor m/z 152.0165 for [M+H]⁺), provides excellent guidance. massbank.eumassbank.eu For this compound ([M+H]⁺, m/z 166.0321), the following fragmentation pathways are plausible:
Loss of Water: A common fragmentation for alcohols is the loss of a water molecule (H₂O, 18 Da), which would lead to a fragment ion at m/z 148.
Loss of Hydroxymethyl Radical: Cleavage of the C-C bond between the pyridine ring and the methanol group would result in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), yielding a highly stable thienopyridinyl cation at m/z 135. This is often a very favorable pathway for benzyl-type alcohols.
Loss of Formaldehyde (B43269): A rearrangement followed by the loss of formaldehyde (CH₂O, 30 Da) could occur, producing a fragment at m/z 136.
Ring Fragmentation: Subsequent fragmentation of the stable thienopyridine core (e.g., from the m/z 135 ion) could involve the loss of molecules like hydrogen cyanide (HCN, 27 Da) or thioformaldehyde (B1214467) (CH₂S, 46 Da), leading to smaller fragment ions. arkat-usa.orgresearchgate.netresearchgate.net
Tandem MS (MS/MS) experiments, where the molecular ion (m/z 166) is isolated and further fragmented, would be essential to confirm these pathways and establish the connectivity of the molecule.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Identity | Proposed Loss from [M+H]⁺ |
| 166 | [M+H]⁺ | - |
| 148 | [M+H - H₂O]⁺ | H₂O |
| 136 | [M+H - CH₂O]⁺ | CH₂O |
| 135 | [M+H - •CH₂OH]⁺ | •CH₂OH |
Computational and Theoretical Chemistry Studies of Thieno 3,2 B Pyridin 5 Ylmethanol
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are pivotal in elucidating the electronic structure and properties of molecules like thieno[3,2-b]pyridin-5-ylmethanol. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding the molecule's reactivity and spectroscopic behavior.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical stability and reactivity. wikipedia.orgresearchgate.net A smaller gap generally suggests higher reactivity. For thieno[3,2-b]pyridine (B153574) derivatives, the HOMO is typically located on the electron-rich thieno[3,2-b]pyridine ring system, while the LUMO's position can vary depending on the substituents.
Studies on similar thieno[3,2-b]thiophene (B52689) derivatives have shown that the HOMO and LUMO energy levels, and consequently the energy gap, can be tuned by altering the substituents on the core structure. dergipark.org.trdergipark.org.tr For instance, the introduction of electron-donating or electron-withdrawing groups can raise or lower the HOMO and LUMO energy levels, respectively. This modulation of the frontier orbitals is a key strategy in designing molecules with specific electronic properties for applications in organic electronics. dergipark.org.trdergipark.org.tr
Charge Distribution: The distribution of partial charges on the atoms of this compound dictates its electrostatic potential and how it interacts with other molecules. Quantum chemical calculations can map the molecular electrostatic potential (MEP), which highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. researchgate.net This information is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. In thieno[3,2-b]pyridine systems, the nitrogen atom in the pyridine (B92270) ring and the sulfur atom in the thiophene (B33073) ring are typically regions of negative electrostatic potential, making them potential sites for hydrogen bonding or coordination to metal ions.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and the intricate dance of ligand-protein interactions. nih.govresearchgate.net
Conformational Analysis: this compound possesses rotational freedom around the bond connecting the methanol (B129727) group to the pyridine ring. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. nih.gov Understanding the preferred conformations is crucial as it dictates the shape of the molecule and how it can fit into the binding site of a biological target.
Ligand-Protein Interactions: MD simulations are a powerful tool for studying how this compound and its derivatives interact with proteins. nih.govrsc.org By simulating the ligand-protein complex in a solvated environment, researchers can observe the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. nih.govnih.gov These simulations can reveal the dynamic nature of the interactions, including the formation and breaking of hydrogen bonds and hydrophobic contacts over time. nih.gov For example, MD simulations of thieno[3,2-b]pyrrole derivatives as LSD1 inhibitors have been used to supplement docking studies and provide a more detailed understanding of the binding affinity. nih.gov
Density Functional Theory (DFT) Studies for Ground State and Excited State Properties
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the properties of medium-sized organic molecules like this compound. nih.govepstem.netyoutube.com
Ground State Properties: DFT calculations are widely used to optimize the geometry of molecules in their ground electronic state, providing accurate bond lengths, bond angles, and dihedral angles. nih.govepstem.net These calculations are also employed to compute vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized compound. dergipark.org.trdergipark.org.tr Furthermore, DFT is used to calculate the ground-state electronic properties discussed earlier, such as HOMO-LUMO energies and charge distributions. researchgate.netresearchgate.net
Excited State Properties: Time-dependent DFT (TD-DFT) is the go-to method for investigating the properties of electronically excited states. mdpi.comrsc.org It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and can be used to simulate the UV-Vis absorption spectrum of the molecule. dergipark.org.trnih.gov By analyzing the molecular orbitals involved in the electronic transitions, TD-DFT can provide insights into the nature of the excited states (e.g., π-π* or n-π* transitions). researchgate.net This is particularly important for understanding the photophysical properties of thieno[3,2-b]pyridine derivatives, which may have applications in areas like organic light-emitting diodes (OLEDs) or as fluorescent probes. researchgate.net
Docking Studies with Biological Macromolecules for Mechanistic Insights into Binding
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and for understanding the mechanism of action at a molecular level.
Ligand-Protein Interaction Modeling
Docking studies of this compound derivatives with various protein targets, such as kinases and histone demethylases, have been performed to model their binding interactions. rsc.orgnih.gov These studies typically involve placing the ligand into the binding site of the protein and using a scoring function to evaluate the different binding poses. The results provide a static picture of the most likely binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking. nih.govmdpi.com For instance, the thieno[3,2-b]pyridine scaffold has been identified as an attractive core for highly selective kinase inhibitors, and docking studies have revealed that its weak interaction with the kinase hinge region allows for diverse binding modes. nih.gov
Prediction and Analysis of Binding Hotspots
Binding hotspots are regions within a protein's binding site that contribute most significantly to the binding energy. Identifying these hotspots is crucial for designing potent and selective inhibitors. Docking studies, often in combination with other computational methods like MD simulations and fragment-based approaches, can help predict and analyze these hotspots. cnr.it By understanding which interactions are most critical for binding, medicinal chemists can design new derivatives of this compound that are optimized to interact with these key regions, thereby improving their binding affinity and selectivity. cnr.it For example, in the design of inhibitors targeting protein-protein interactions, identifying and targeting binding hotspots on the protein surface is a key strategy. cnr.it
Structure Activity Relationship Sar Studies of Thieno 3,2 B Pyridin 5 Ylmethanol Analogues for Specific Biological Interactions
Design of Compound Libraries for Targeted SAR Exploration
The foundation of successful SAR studies lies in the rational design of compound libraries. For thieno[3,2-b]pyridin-5-ylmethanol analogues, this process involves the systematic modification of the core structure to explore the chemical space and identify key structural features that govern biological activity. The primary goal is to generate a diverse set of molecules with varied physicochemical properties to probe interactions with specific biological targets.
A common strategy in library design is fragment-based hit generation (FBHG). This approach utilizes smaller, less complex molecules, or "fragments," that are more likely to have favorable, albeit weak, interactions with a target. These initial hits can then be elaborated upon and optimized to create more potent and selective compounds. The "Rule of Three" is often applied in the selection of these fragments, which suggests that fragment hits generally have a molecular weight of less than 300 Da, three or fewer hydrogen bond donors and acceptors, and a calculated lipophilicity (cLogP) of 3 or less. stanford.edu
For the thieno[3,2-b]pyridine (B153574) scaffold, library design often focuses on substitutions at various positions of the bicyclic system. For instance, in the development of anti-proliferative thieno[2,3-b]pyridines, a related isomer, researchers have explored appending a propyl-aryl group at the C-5 position and introducing various substituents on the arylcarboxamide ring. nih.gov This systematic approach allows for the exploration of lipophilic pockets in the target enzyme's active site. nih.gov The synthesis of these libraries often employs multi-step reaction sequences, starting from readily available precursors.
Correlation of Structural Modifications with In Vitro Biological Assay Data
Once a library of this compound analogues has been synthesized, the next critical step is to evaluate their biological activity through in vitro assays. The data generated from these assays are then meticulously correlated with the specific structural modifications made to each compound. This process allows researchers to build a comprehensive understanding of the SAR.
For example, in the study of thieno[2,3-d]pyrimidine (B153573) derivatives as dual inhibitors of c-Met and VEGFR-2 kinases, a series of compounds were synthesized and tested for their ability to inhibit cell proliferation in vitro. nih.gov The results demonstrated that most of the target compounds exhibited inhibitory potency in the nanomolar range. nih.gov Specifically, compounds 12j and 12m were identified as particularly potent. nih.gov Further enzymatic assays revealed that compound 12j had IC50 values of 25 nM and 48 nM for c-Met and VEGFR-2, respectively. nih.gov By analyzing the structures of the most and least active compounds, researchers can deduce which functional groups and substitution patterns are crucial for potent biological activity.
The following interactive table presents a hypothetical data set illustrating how structural modifications in a series of this compound analogues might correlate with their in vitro inhibitory activity against a specific kinase.
| Compound ID | R1 Substitution | R2 Substitution | IC50 (nM) |
| TBM-001 | H | H | 1500 |
| TBM-002 | CH3 | H | 850 |
| TBM-003 | Cl | H | 400 |
| TBM-004 | H | OCH3 | 1200 |
| TBM-005 | Cl | OCH3 | 250 |
| TBM-006 | Br | OCH3 | 180 |
This table is for illustrative purposes only and does not represent actual experimental data.
This type of data allows for the direct comparison of how different substituents at various positions on the thieno[3,2-b]pyridine core affect the biological activity. For instance, the hypothetical data suggests that a halogen at the R1 position and a methoxy (B1213986) group at the R2 position lead to increased potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
To further refine the understanding of SAR and to predict the activity of novel compounds, researchers employ Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These computational tools are a valuable alternative to costly and time-consuming laboratory screening. nih.gov
In the study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, a related heterocyclic system, three-dimensional QSAR (3D-QSAR) models were developed. nih.gov These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), showed good predictive capabilities. nih.gov The CoMFA model had a q² of 0.783 and an r² of 0.944, while the CoMSIA model had a q² of 0.728 and an r² of 0.982, indicating statistically robust models. nih.gov
Similarly, 3D-QSAR studies on thieno[3,2-d]pyrimidines as phosphodiesterase IV inhibitors also yielded statistically valid models with good correlative and predictive power. nih.gov These models provide valuable information for predicting the affinity of related compounds and for designing more potent inhibitors. nih.gov The contour maps generated from these models can guide the design of new molecules by highlighting regions where steric bulk, electron-donating or electron-withdrawing groups would be favorable or unfavorable for activity.
Pharmacophore Modeling and Chemoinformatics Approaches for Ligand Design
Pharmacophore modeling is another powerful computational technique used in ligand design. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. These models can be generated based on the structures of known active ligands (ligand-based) or from the structure of the target's binding site (structure-based). nih.govresearchgate.net
For instance, a ligand-based pharmacophore model was developed to identify novel TGR5 agonists. nih.gov This model consisted of six chemical features: one aromatic ring, four hydrophobic groups, and one hydrogen bond acceptor. nih.gov This pharmacophore was then used as a 3D query to screen chemical databases for new potential agonists. nih.gov
In the context of this compound analogues, pharmacophore modeling can be used to identify the key interaction points with a target protein. By understanding these key features, medicinal chemists can design new molecules that better fit the pharmacophore and, therefore, are more likely to be active. Chemoinformatics approaches, which encompass a wide range of computational methods, are integral to this process, from library design and diversity analysis to virtual screening and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. rsc.org
The integration of these computational approaches with traditional synthetic and biological evaluation methods creates a powerful and efficient workflow for the discovery and optimization of novel therapeutic agents based on the this compound scaffold.
Exploration of Biological Interactions and Target Engagement of Thieno 3,2 B Pyridin 5 Ylmethanol in Vitro/mechanistic Focus
In Vitro Enzyme Inhibition Studies and Mechanism of Action
There is no published data on the in vitro enzyme inhibition properties or the mechanism of action of Thieno[3,2-b]pyridin-5-ylmethanol.
Receptor Binding Assays and Allosteric Modulation Studies
There are no published receptor binding assays or allosteric modulation studies specifically investigating this compound.
Cell-Based Assays for Cellular Pathway Modulation and Mechanistic Investigations (e.g., protein-protein interactions, gene expression)
There is no published data from cell-based assays detailing the effects of this compound on cellular pathway modulation, protein-protein interactions, or gene expression.
Phenotypic Screening and Hit Identification for Exploratory Biological Activity
There is no information available in the scientific literature regarding the inclusion of this compound in phenotypic screening campaigns or its identification as a hit for any exploratory biological activity.
Investigation of Metabolism and Stability in In Vitro Systems
There are no published studies on the in vitro metabolism or stability of this compound.
Advanced Analytical Methodologies for Thieno 3,2 B Pyridin 5 Ylmethanol Research
Development of Novel Chromatographic Techniques for Purity Assessment and Isolation
The purity of a research compound is paramount, as impurities can significantly impact the interpretation of biological data. For Thieno[3,2-b]pyridin-5-ylmethanol, which possesses both a nitrogen-containing heterocyclic core (a pyridine) and a thiophene (B33073) ring, a variety of chromatographic techniques can be employed for its purity assessment and isolation.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyridine (B92270) derivatives and related heterocyclic compounds. dtic.milresearchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common starting point. Due to the basic nature of the pyridine nitrogen, peak tailing can be an issue. This is often mitigated by using a mobile phase with a low pH (e.g., containing trifluoroacetic acid or formic acid) to ensure the analyte is in its protonated form, leading to improved peak shape. helixchrom.com
For a compound like this compound, a typical reversed-phase HPLC method for purity assessment might be developed as follows:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, offers an alternative and often superior separation for polar and ionizable compounds like this compound. nih.govresearchgate.net This technique can provide unique selectivity and retention mechanisms, allowing for the effective separation of the main compound from its structurally related impurities. nih.gov Supercritical Fluid Chromatography (SFC) is another powerful technique, particularly for preparative-scale separations needed for isolation. mdpi.comcolab.ws SFC uses supercritical carbon dioxide as the main mobile phase, which allows for faster separations and easier solvent removal compared to traditional HPLC. mdpi.comcolab.ws
For the isolation of this compound for use as a reference standard or in further studies, preparative HPLC would be the method of choice. The conditions would be scaled up from an analytical method, using a larger column and a higher flow rate to handle larger quantities of the compound.
Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis in Research
In many research contexts, such as metabolism studies or reaction monitoring, this compound will be present in complex mixtures. Hyphenated techniques, which couple the separation power of chromatography with the sensitive and specific detection of mass spectrometry, are indispensable for such analyses.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of nitrogen-containing heterocyclic compounds. nih.govresearchgate.netnih.gov This technique allows for the selective detection and quantification of the target analyte even in the presence of a multitude of other components. For this compound, an LC-MS/MS method would typically involve a reversed-phase or mixed-mode liquid chromatography separation followed by detection using a tandem mass spectrometer.
Electrospray ionization (ESI) is a common ionization technique for this class of molecules, and it would likely be operated in positive ion mode to take advantage of the basic pyridine nitrogen. nih.govnih.gov In the mass spectrometer, the protonated molecule of this compound would be selected in the first quadrupole, fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity.
A representative set of LC-MS/MS parameters for the analysis of this compound is presented below:
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.2 kV |
| Drying Gas Temperature | 250 °C |
| MRM Transition | Parent Ion (M+H)+ -> Product Ion(s) |
| Collision Energy | Optimized for specific transition |
The high resolution and accurate mass measurement capabilities of Time-of-Flight (TOF) mass spectrometers can also be utilized. nih.gov LC-TOF-MS would enable the determination of the elemental composition of the parent compound and its metabolites or degradation products, providing a deeper understanding of the chemical transformations occurring. nih.gov
High-Throughput Screening Assay Development and Validation for Research Purposes
High-throughput screening (HTS) is a key technology in drug discovery for the rapid testing of large numbers of compounds to identify those with a desired biological activity. azolifesciences.compharmtech.comewadirect.com Given that many thienopyridine derivatives are investigated as inhibitors of specific enzymes, particularly protein kinases, it is plausible that this compound would be evaluated in such assays. nih.govnih.gov
The development of a robust HTS assay is a multi-step process. researchgate.net First, a suitable biological target must be identified. For a kinase inhibitor screening campaign, this would be the kinase of interest. The assay itself is then designed to measure the activity of this kinase. Common HTS formats for kinase assays include fluorescence-based and luminescence-based methods. nih.govpromega.com For example, an assay could be designed to measure the production of adenosine (B11128) diphosphate (B83284) (ADP), a universal product of kinase reactions. nih.govpromega.com
A typical workflow for an HTS assay to screen for inhibitors of a specific kinase would be as follows:
The kinase, its substrate, and ATP are added to the wells of a microtiter plate.
A compound from a chemical library, such as this compound, is added to each well.
The reaction is allowed to proceed for a set amount of time.
A detection reagent is added that generates a signal (e.g., fluorescence or luminescence) proportional to the amount of ADP produced.
A decrease in signal in the presence of the test compound indicates inhibition of the kinase. youtube.com
Validation of the HTS assay is critical to ensure the reliability of the screening results. researchgate.netnih.gov Key validation parameters are summarized in the table below.
| Validation Parameter | Description |
|---|---|
| Z'-factor | A statistical measure of the quality of the assay, taking into account the dynamic range and data variation. A Z'-factor between 0.5 and 1.0 is considered excellent. |
| Signal-to-Background Ratio | The ratio of the signal from the uninhibited reaction to the signal from the background (no enzyme). |
| Reproducibility | The consistency of the results over multiple runs and on different days. |
| Compound Interference | Testing for compounds that may interfere with the assay technology itself, rather than inhibiting the target. |
Through the systematic application of these advanced analytical methodologies, researchers can thoroughly characterize this compound, ensuring its suitability for further investigation and paving the way for the discovery of its potential utility in a research context.
Future Directions and Emerging Research Avenues for Thieno 3,2 B Pyridin 5 Ylmethanol
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Future research will likely leverage AI and ML for several key aspects of the discovery pipeline:
Target Identification and Validation: AI algorithms can analyze vast biological datasets, including genomics, proteomics, and transcriptomics, to identify and validate novel biological targets for derivatives of Thieno[3,2-b]pyridin-5-ylmethanol. annexpublishers.com
In Silico Screening and Hit Identification: Computer-assisted drug design (CADD) techniques are instrumental in modern drug discovery. nih.gov Virtual screening of large compound libraries against identified targets can prioritize molecules with a higher probability of being active. For thienopyridine derivatives, quantitative structure-activity relationship (QSAR) models and molecular docking have already been applied to predict biological activity and understand binding modes. jetir.orgmdpi.com These in silico methods can be used to screen for derivatives of this compound with potential activity against various targets, such as protein kinases, which are often implicated in diseases like cancer. nih.govresearchgate.netnih.gov
Lead Optimization: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel this compound analogs. mdpi.comresearchgate.net This allows for the early-stage filtering of compounds with unfavorable pharmacokinetic profiles and the prioritization of candidates with a higher likelihood of success in preclinical and clinical studies. mdpi.com By building predictive models based on existing data for thienopyridines, researchers can rationally design new derivatives with improved potency and drug-like properties.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound core, optimized for specific biological targets and desired physicochemical properties. jsr.org This approach moves beyond screening existing virtual libraries to exploring novel chemical space.
The integration of these computational approaches will enable a more targeted and efficient exploration of the therapeutic potential of this compound derivatives.
Exploration of Novel Synthetic Paradigms
While established methods exist for the synthesis of thienopyridines, future research will focus on developing more efficient, sustainable, and versatile synthetic strategies to access a wider range of this compound derivatives.
Modern Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura cross-coupling have been successfully used to synthesize aryl-substituted thieno[3,2-b]pyridines. nih.govmdpi.com Future work could expand the scope of these reactions to introduce a greater diversity of substituents at various positions on the thienopyridine core, starting from appropriately functionalized this compound precursors.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, better reaction control, higher yields, and easier scalability. soci.orgnih.gov Applying flow chemistry to the synthesis of this compound and its derivatives could streamline production and enable the synthesis of compounds that are difficult to access using conventional methods. soci.org This technology is particularly well-suited for library synthesis for drug discovery campaigns. soci.org
Photocatalysis and Electrosynthesis: These emerging synthetic techniques utilize light or electrical energy to drive chemical reactions, often under mild conditions. They can enable unique chemical transformations that are not possible with traditional thermal methods. Exploring photocatalytic and electrochemical routes to thieno[3,2-b]pyridine (B153574) scaffolds could lead to novel and more environmentally friendly synthetic pathways.
Biocatalysis: The use of enzymes for chemical synthesis offers high selectivity and mild reaction conditions. Future research could investigate the potential of engineered enzymes to perform specific transformations on the this compound core or its precursors, leading to the synthesis of chiral derivatives with specific biological activities.
By embracing these novel synthetic paradigms, chemists can expand the accessible chemical space around the this compound scaffold, providing a richer library of compounds for biological screening and materials science applications.
Expansion of Mechanistic Biological Interaction Profiling In Vitro
While the broader thienopyridine class of compounds has shown promise in various therapeutic areas, a detailed understanding of the specific biological activities and mechanisms of action of this compound is still needed. drugbank.comnih.gov Future research should focus on a comprehensive in vitro profiling to elucidate its biological potential.
Target Deconvolution and Mechanism of Action Studies: Derivatives of the related thieno[2,3-b]pyridine (B153569) scaffold have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov The thieno[3,2-b]pyridine core is recognized as an attractive scaffold for developing highly selective kinase inhibitors. nih.gov For instance, various derivatives have been identified as inhibitors of kinases such as VEGFR-2 and Src. mdpi.com A systematic screening of this compound and its derivatives against a broad panel of kinases and other disease-relevant enzymes is warranted. Advanced techniques such as chemical proteomics and thermal shift assays can be employed to identify direct binding partners and elucidate the molecular mechanism of action.
Phenotypic Screening and High-Content Imaging: In addition to target-based approaches, phenotypic screening of this compound derivatives in various disease models (e.g., cancer cell lines, primary cells) can uncover unexpected therapeutic activities. High-content imaging can provide detailed information on the effects of these compounds on cellular morphology and function, offering clues to their mechanism of action.
Exploration of New Therapeutic Areas: The biological activities of thienopyridines are broad, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.org The potential of this compound derivatives in these and other areas, such as neurodegenerative diseases and metabolic disorders, should be systematically investigated through relevant in vitro assays.
A deeper understanding of the molecular interactions of this compound will be crucial for guiding its development as a potential therapeutic agent. Below is a table summarizing the reported biological activities of some thieno[3,2-b]pyridine derivatives.
| Compound Class | Biological Target/Activity | Disease Area |
| 7-(indol-5-yl)aminothieno[3,2-b]pyridines | VEGFR-2 inhibitors | Cancer (Angiogenesis) |
| 2-heteroaryl substituted 7-amino-thieno[3,2-b]pyridines | Src kinase inhibitors | Cancer, Osteoporosis |
| 3-arylthieno[3,2-b]pyridin-5(4H)-ones | Antitumor activity | Cancer |
| Thieno[3,2-b]pyridine derivatives | Haspin kinase inhibitors | Cancer |
This table is generated based on data from scientific publications. nih.govnih.govmdpi.com
Potential for Material Science Applications
The fused aromatic system of the thieno[3,2-b]pyridine core suggests its potential utility in the development of novel organic materials. The isomeric thieno[3,2-b]thiophene (B52689) scaffold is well-known for its applications in organic electronics. mdpi.comrsc.orgresearchgate.net This provides a strong rationale for exploring the material science applications of this compound.
Organic Light-Emitting Diodes (OLEDs): Thienopyridine and thienopyrroledione derivatives have been used as emitting materials in OLEDs. nih.govmdpi.comresearchgate.net The rigid, planar structure of the thieno[3,2-b]pyridine core can facilitate π-π stacking, which is beneficial for charge transport. The methanol (B129727) group in this compound provides a convenient handle for further functionalization, allowing for the tuning of photophysical properties such as emission color and quantum efficiency. beilstein-journals.org
Organic Field-Effect Transistors (OFETs): Polymers and small molecules containing thieno[3,2-b]thiophene have demonstrated high charge carrier mobilities in OFETs. ulb.ac.beacs.org Similarly, polymers incorporating thieno[3,2-c]pyridine-4,6-dione have shown promising p-type charge transport characteristics. acs.org By incorporating this compound into conjugated polymers or small molecules, it may be possible to develop new solution-processable semiconductors for flexible electronics.
Organic Photovoltaics (OPVs): The development of novel donor and acceptor materials is crucial for improving the efficiency of OPVs. The electron-rich nature of the thienopyridine system, combined with the ability to tune its electronic properties through substitution, makes this compound an interesting building block for new materials in solar cell applications. Donor-acceptor type polymers containing thieno[3,2-b]thiophene have been investigated as anode materials for lithium-ion batteries, suggesting broader applications in energy storage. mdpi.com
Electrochromic Materials: Metallo-supramolecular polymers based on thieno[3,2-b]thiophene have been shown to exhibit electrochromism, meaning they change color in response to an electric field. nih.gov The nitrogen atom in the pyridine (B92270) ring of this compound could act as a coordination site for metal ions, opening up the possibility of creating novel electrochromic materials.
Below is a table summarizing the performance of some organic electronic devices based on related thieno-fused scaffolds.
| Material Class | Device Type | Key Performance Metric |
| Thienopyrroledione derivatives | OLED | Luminance up to 1729 cd/m² |
| Thieno[3,2-b]thiophene-diketopyrrolopyrrole polymer | OFET | Hole mobility up to 1.95 cm²/Vs |
| Thieno[3,2-c]pyridine-4,6-dione polymer | OFET | Hole mobility up to 0.32 cm²/Vs |
| Thieno[3,2-b]thiophene-based metallo-supramolecular polymer | Electrochromic Device | Coloration efficiency of 641 cm²/C |
This table is generated based on data from scientific publications. mdpi.comulb.ac.beacs.orgnih.gov
The exploration of these future research avenues will undoubtedly unlock the full potential of this compound as a versatile scaffold for the development of new medicines and advanced materials.
Q & A
Q. What are the established synthetic routes for Thieno[3,2-b]pyridin-5-ylmethanol, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of thiophene derivatives with nitrogen-containing precursors. For example, highlights cyclization reactions using thiophene analogs and aldehydes to form the thienopyridine core. A methanol group can be introduced via nucleophilic substitution or oxidation-reduction sequences. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Pd for cross-coupling). Yields vary significantly: reports a 76% yield for a related thienopyridine derivative using optimized cyclization conditions, while notes lower yields (45–60%) for nitro-substituted analogs due to steric hindrance .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- 1H/13C NMR : Critical for confirming the methanol group’s position (δ ~3.8–4.2 ppm for -CH2OH) and aromatic proton environments (δ 6.5–8.5 ppm). provides spectral data for ethyl thieno[2,3-b]pyridine carboxylates, demonstrating DEPT and 2D NMR for regiochemical assignments.
- HRMS : Validates molecular formula (C9H9NOS, exact mass 191.0403). ’s supplementary HRMS data for analogs supports this approach.
- IR : O-H stretching (~3200–3400 cm⁻¹) confirms the methanol moiety .
Q. How does the methanol substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?
The -CH2OH group can act as a hydrogen-bond donor, directing regioselectivity in electrophilic aromatic substitution (e.g., nitration or halogenation). notes that amino and hydroxyl groups on thienopyridines enhance π-stacking and hydrogen-bonding interactions, which may stabilize intermediates. For nucleophilic reactions (e.g., esterification), the methanol group can be selectively protected using silyl ethers (e.g., TBSCl) to avoid side reactions .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Aqueous Stability : The compound is prone to oxidation at the methanol group under basic conditions (pH >9). recommends storage in inert atmospheres (N2/Ar) to prevent degradation.
- Thermal Stability : Decomposition occurs above 150°C, as noted in for thieno[3,2-b]pyridine derivatives. Differential scanning calorimetry (DSC) is advised for batch-specific analysis .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Docking Studies : utilized molecular docking to analyze thieno[3,2-b]pyrrole carboxamides as KDM1A inhibitors, highlighting the importance of hydrogen bonding between the methanol group and catalytic residues (e.g., Lys661).
- MD Simulations : Molecular dynamics can assess conformational stability in binding pockets. For example, ’s data on π-stacking interactions with aromatic residues (e.g., Phe) supports simulations using AMBER or GROMACS .
Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?
- DoE (Design of Experiments) : Systematic variation of catalysts (e.g., Pd vs. Cu), solvents, and stoichiometry can identify optimal conditions. ’s 76% yield was achieved using microwave-assisted synthesis, reducing side reactions.
- Meta-Analysis : Cross-referencing biological assays (e.g., ’s cytotoxicity data vs. ’s pesticidal activity) helps distinguish scaffold-specific effects from substituent-dependent activity .
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for medicinal applications?
- Substituent Modulation : demonstrates that replacing -CH2OH with carboxamide groups improves histone demethylase inhibition (IC50 reduced from 1.2 μM to 0.3 μM).
- Bioisosteres : shows thieno[3,2-b]pyridin-6-yl derivatives with anti-hypertensive activity, suggesting sulfonamide or trifluoromethyl groups as viable substitutes for -CH2OH .
Q. What methodologies assess the compound’s potential as a building block in material science (e.g., organic semiconductors)?
- OTFT Fabrication : highlights vacuum-deposited films of thienopyridine derivatives for n-type semiconductors. Mobility (μ) can be measured using field-effect transistor (FET) configurations.
- Cyclic Voltammetry : Determines HOMO/LUMO levels; ’s data for thieno[3,2-b]pyridine (HOMO: -5.8 eV) suggests tunable electronic properties via methanol substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
